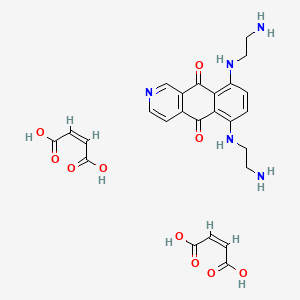

Pixantronemaleate

Description

Structure

2D Structure

Propriétés

Key on ui mechanism of action |

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] |

|---|---|

Numéro CAS |

144675-97-8 |

Formule moléculaire |

C21H23N5O6 |

Poids moléculaire |

441.4 g/mol |

Nom IUPAC |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

GORZTPPEWDXGBU-WLHGVMLRSA-N |

SMILES isomérique |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O |

Apparence |

Brown to black solid powder |

Pictogrammes |

Acute Toxic; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO and water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione 6,9-AEA-BIQDO 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione BBR 2778 BBR-2778 BBR2778 pixantrone |

Origine du produit |

United States |

Méthodes De Préparation

Formation of Pyridine-3,4-Dicarboxylic Anhydride

The initial step involves converting pyridine-3,4-dicarboxylic acid (129 ) into its corresponding anhydride (130 ) using refluxing acetic anhydride (Ac₂O). This exothermic reaction proceeds at 76% yield over 2 hours under inert conditions. The anhydride serves as a reactive intermediate for subsequent acylation.

Reaction Conditions

Friedel-Crafts Acylation with 1,4-Difluorobenzene

The anhydride undergoes a Friedel-Crafts reaction with 1,4-difluorobenzene (131 ) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This step generates a mixture of nicotinic acid isomers (132a/132b ) in 84% yield. The regioselectivity of the acylation is influenced by the electron-withdrawing effects of the fluorine substituents.

Key Process Parameters

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (2.5 equiv) |

| Solvent | Dichloromethane |

| Temperature | Reflux (40–45°C) |

| Reaction Time | 22 hours |

| Isomer Ratio (132a:132b) | 3:1 |

Cyclization to Difluorobenzoisoquinolinedione

The isomeric mixture is subjected to cyclization using fuming sulfuric acid (H₂SO₄) at 135–140°C for 3 hours, yielding the difluorobenzoisoquinolinedione core (133 ). This step eliminates water and forms the planar aromatic system critical for DNA intercalation.

Optimization Insights

Functionalization with Ethylenediamine

The dione core (133 ) is treated with ethylenediamine (134 ) in pyridine at 50°C for 2 hours, introducing the bis-aminoethyl side chains to form pixantrone free base. This step exploits the nucleophilic attack of amine groups on the electron-deficient carbonyl carbons.

Reaction Profile

Salt Formation with Maleic Acid

The free base is converted to pixantrone dimaleate (XX ) via treatment with maleic acid in aqueous acetic anhydride. This step achieves 92% yield over three steps (amine functionalization to salt formation). The dimaleate salt enhances aqueous solubility and stability.

Crystallization Conditions

| Parameter | Specification |

|---|---|

| Solvent System | Water:Acetone (3:7 v/v) |

| pH | 4.0–4.5 (adjusted with AcOH) |

| Crystallization Temp | 0–5°C |

| Purity (HPLC) | >99.5% |

Critical Process Modifications for Scale-Up

The manufacturing-scale synthesis incorporates several improvements over the original laboratory-scale method:

Anhydride Formation

Friedel-Crafts Step

Cyclization

Salt Formation

Analytical Characterization of Intermediates and API

The quality control strategy employs orthogonal analytical methods:

HPLC Methods

Spectroscopic Data

- Pixantrone Free Base (¹H NMR, DMSO-d₆) : δ 8.72 (s, 2H, aromatic), 3.58 (t, J=6.1 Hz, 4H, -CH₂-), 2.95 (t, J=6.1 Hz, 4H, -CH₂-)

- Dimaleate Salt (FTIR) : 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (maleate carboxylate)

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics between the original and optimized processes:

| Parameter | Krapcho (1994) | Modern Process |

|---|---|---|

| Total Yield | 68% | 92% |

| Purity (HPLC) | 97.2% | 99.5% |

| Reaction Volume (L/kg) | 120 | 45 |

| Process Time (Days) | 14 | 7 |

| E-Factor (kg waste/kg API) | 86 | 29 |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le dimaléate de pixantrone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés d'anthracenedione.

Biologie : Enquêté pour ses effets sur les processus cellulaires et son potentiel comme outil pour étudier les interactions de l'ADN.

Médecine : Principalement utilisé dans le traitement des lymphomes non hodgkiniens agressifs récidivants ou réfractaires. .

Industrie : Utilisé dans le développement de nouveaux agents anticancéreux avec une efficacité améliorée et une toxicité réduite

Mécanisme d'action

Le dimaléate de pixantrone exerce ses effets en s'intercalant dans l'ADN et en inhibant la topoisomérase II. Cette action conduit à la stabilisation des complexes protéine-ADN, entraînant des cassures de l'ADN double brin et l'inhibition de la réplication de l'ADN. La structure unique du composé lui permet d'exercer ces effets avec une cardiotoxicité réduite par rapport aux autres anthracyclines.

Applications De Recherche Scientifique

Treatment of Non-Hodgkin Lymphoma

-

Efficacy in Relapsed/Refractory NHL :

- Pixantrone has been evaluated in several clinical trials, notably the PIX301 study, which demonstrated its effectiveness as a monotherapy in patients with relapsed or refractory aggressive NHL. In this trial, pixantrone showed a complete response rate of 20% compared to 5.7% for physician's choice therapy .

- A retrospective analysis indicated that among patients treated with pixantrone, some achieved durable responses lasting over 400 days, irrespective of their previous treatment responses .

- Comparative Safety Profile :

Long-Term Response and Remission

A detailed case study involving 17 patients with aggressive NHL revealed that:

- The median age was 61 years, with most patients having received at least two prior therapies.

- Responses varied widely; however, durable responses were observed in several cases regardless of previous treatment outcomes.

- Notably, four patients remained progression-free for over 400 days following treatment with pixantrone .

Comparative Efficacy

| Drug | Complete Response Rate | Severe Cardiotoxicity Incidence | Other Side Effects |

|---|---|---|---|

| Pixantrone | 20% | Significantly lower than doxorubicin | Reduced infections and thrombocytopenia |

| Doxorubicin | Varies (typically higher) | High incidence | Febrile neutropenia common |

| Mitoxantrone | Varies | High incidence | Similar side effects as doxorubicin |

Mécanisme D'action

Pixantrone dimaleate exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This action leads to the stabilization of protein-DNA complexes, resulting in double-stranded DNA breaks and inhibition of DNA replication. The compound’s unique structure allows it to exert these effects with reduced cardiotoxicity compared to other anthracyclines .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pixantrone dimaleate is part of the anthracenedione and anthracycline classes. Below is a detailed comparison with key analogues:

Mitoxantrone

- Mechanism : Both inhibit topoisomerase II and intercalate DNA, but mitoxantrone’s planar structure increases cardiotoxicity via iron-mediated oxidative stress .

- Efficacy : In a phase 3 trial (N=140), pixantrone achieved superior CR/CRu rates (20.0% vs. 5.7%, p=0.021) and overall response rates (37.1% vs. 14.3%, p=0.003) compared to mitoxantrone-containing regimens .

- mitoxantrone’s 140 mg/m² lifetime cap) and comparable myelotoxicity (neutropenia rates: 40–50% for both) .

Doxorubicin (Anthracycline)

- Mechanism : Doxorubicin generates reactive oxygen species (ROS), causing irreversible cardiomyocyte damage. Pixantrone’s aza-anthracenedione structure minimizes ROS production, reducing cardiac risk .

- Efficacy : In anthracycline-pretreated NHL patients, pixantrone achieved CR/CRu rates of 20% as third-line therapy, demonstrating efficacy despite prior anthracycline resistance .

- Safety : Pixantrone causes <5% grade 3/4 cardiac events vs. 10–20% for doxorubicin .

Other Salvage Agents (Vinorelbine, Gemcitabine, Etoposide)

- Efficacy: In the EXTEND trial, pixantrone outperformed single-agent comparators (vinorelbine, gemcitabine, etoposide, etc.) with significantly longer median progression-free survival (4.7 vs. 2.6 months, p=0.007) .

- Toxicity: Pixantrone’s toxicity profile is comparable to gemcitabine (neutropenia, thrombocytopenia) but with lower neurotoxicity than vinorelbine .

Data Tables

Table 1: Efficacy Comparison in Relapsed/Refractory Aggressive NHL

| Compound | CR/CRu Rate (%) | ORR (%) | Median PFS (Months) | Cardiotoxicity (Grade 3/4) |

|---|---|---|---|---|

| Pixantrone | 20.0–40.0 | 37.1 | 4.7 | <5% |

| Mitoxantrone | 5.7 | 14.3 | 2.6 | 15–20% |

| Doxorubicin | N/A* | 30–40 | 6.0 | 10–20% |

| Gemcitabine | 8.6 | 14.3 | 2.6 | 5–10% |

Table 2: Mechanism and Clinical Use

| Compound | Primary Target | Approved Indications | Key Limitation |

|---|---|---|---|

| Pixantrone | Topoisomerase II/DNA | Relapsed/refractory B-cell NHL (EU) | Limited activity in solid tumors |

| Mitoxantrone | Topoisomerase II/DNA | NHL, AML, breast cancer | Lifetime dose cap (cardiotoxicity) |

| Doxorubicin | Topoisomerase II/DNA | NHL, breast cancer, sarcoma | Cumulative cardiotoxicity |

Research Perspectives

- Combination Therapy : Pixantrone with rituximab or BEAM chemotherapy shows promise as a bridge to stem cell transplantation .

- Solid Tumors : Preclinical data suggest activity in Wilms tumor (IC₅₀: 54 nM) and HER2-negative breast cancer (ongoing phase II trials) .

- Cardiotoxicity Mitigation: Structural optimization of pixantrone’s aminoethyl side chains may further reduce ROS generation .

Pixantrone dimaleate represents a significant advance in balancing efficacy and safety for relapsed NHL, offering a critical alternative to anthracyclines and mitoxantrone. Further studies are needed to expand its utility beyond hematologic malignancies.

Activité Biologique

Pixantrone dimaleate is a novel aza-anthracenedione compound that has garnered attention for its potential in treating relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). This article delves into the biological activity of pixantrone dimaleate, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile, particularly concerning cardiotoxicity.

Pixantrone exhibits a multifaceted mechanism of action:

- DNA Intercalation : Similar to anthracyclines, pixantrone intercalates into DNA, disrupting the normal function of nucleic acids. This interaction leads to nucleic acid compaction and stabilization of the DNA structure.

- Topoisomerase II Inhibition : Pixantrone acts as a topoisomerase II poison, stabilizing the transient protein-DNA complex, which results in double-strand breaks in DNA . However, the correlation between these breaks and cytotoxic potency remains unclear .

- Covalent Drug-DNA Adduct Formation : The compound is activated by formaldehyde to form stable covalent adducts with DNA. This reaction is both concentration and time-dependent, showing a significantly higher propensity for adduct formation compared to mitoxantrone .

Clinical Trials Overview

Pixantrone has been evaluated in multiple clinical trials, most notably the PIX301 study, which assessed its efficacy as a treatment for heavily pretreated patients with aggressive NHL. Key findings include:

- Complete Response Rates : In the PIX301 trial, 24% of patients achieved a complete response (CR) or unconfirmed complete response (CRu) with pixantrone .

- Long-Term Remission : Case studies indicate that some patients experienced durable responses and long-term remission, with several remaining progression-free for over 400 days following treatment .

Comparative Efficacy

A comparison of pixantrone with other chemotherapeutic agents reveals its competitive efficacy:

| Study | Treatment | CR Rate (%) | ORR (%) | PFS (months) | OS (months) |

|---|---|---|---|---|---|

| PIX301 | Pixantrone | 24 | 37.1 | 5.3 | Not reported |

| Comparator Arm | Various single-agent therapies | 5.7 | 14.3 | 2.6 | Not reported |

| Real-life Studies | Pixantrone Monotherapy | 10 | 24 | 2.0 | 3.4 |

Safety Profile

One of the significant advantages of pixantrone over traditional anthracyclines is its reduced cardiotoxicity:

- Cardiotoxicity Reduction : Pixantrone has been designed to minimize cardiotoxic effects while maintaining antineoplastic activity. It achieves this by reducing the formation of free radicals and cardiotoxic metabolites typically associated with anthracycline treatments .

- Mechanistic Insights : The compound's redox inactivity contributes to its lower cardiotoxic profile, as it does not bind iron or promote reactive oxygen species formation to the same extent as other agents .

Case Studies and Observations

Several case studies have highlighted the clinical utility of pixantrone:

- In one instance, a patient with diffuse large B-cell lymphoma (DLBCL) achieved CR after receiving pixantrone combined with rituximab, leading to long-term remission post-consolidation therapy .

- Another patient who relapsed after allogeneic stem cell transplantation also achieved CR with pixantrone without significant side effects .

Q & A

Q. What are the primary mechanisms of action of pixantrone dimaleate in targeting cancer cells?

Pixantrone dimaleate acts as a DNA intercalator and topoisomerase II inhibitor, stabilizing DNA-topoisomerase II complexes and inducing DNA strand breaks . Its unique aza-anthracenedione structure reduces cardiotoxicity compared to traditional anthracyclines by limiting iron-mediated free radical generation. Methodologically, in vitro studies using crosslinking assays (e.g., formaldehyde activation) confirm its ability to form covalent DNA adducts, which disrupt replication and transcription . Researchers should prioritize assays measuring DNA binding kinetics (e.g., fluorescence quenching) and topoisomerase II inhibition (e.g., decatenation assays) to validate mechanistic hypotheses.

Q. In which clinical scenarios is pixantrone dimaleate currently approved or investigated?

Pixantrone dimaleate is approved in the EU as monotherapy for relapsed/refractory aggressive B-cell non-Hodgkin lymphoma (NHL) after ≥2 prior therapies . Clinical trials highlight its role as a bridge to autologous stem cell transplantation (ASCT) in patients with chemoresistant disease. For preclinical studies, researchers should focus on NHL xenograft models (e.g., diffuse large B-cell lymphoma [DLBCL] cell lines) and assess endpoints like complete remission rates and progression-free survival .

Q. How does pixantrone dimaleate mitigate anthracycline-associated cardiotoxicity?

Structural modifications in pixantrone dimaleate reduce iron chelation and reactive oxygen species (ROS) generation, which are key drivers of anthracycline-induced cardiomyopathy . Methodologically, in vivo cardiac safety studies should compare echocardiographic parameters (e.g., left ventricular ejection fraction) between pixantrone- and doxorubicin-treated cohorts. Additionally, histopathological analysis of myocardial tissue for vacuolization or fibrosis provides critical evidence .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical vs. clinical cardiotoxicity data for pixantrone dimaleate?

Discrepancies often arise from differences in species-specific metabolism (e.g., murine vs. human CYP450 activity) and dosing regimens. To address this, researchers should:

- Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using physiologically based modeling .

- Analyze cardiac biomarkers (e.g., troponin I, NT-proBNP) in clinical trial biorepositories to correlate with preclinical findings .

- Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model toxicity pathways in vitro .

Q. What experimental designs are optimal for evaluating pixantrone dimaleate in combination therapies?

Phase I/II trials using adaptive designs (e.g., BOIN or 3+3 models) are recommended to identify synergistic combinations (e.g., with rituximab or BEAM chemotherapy) . Preclinical studies should employ factorial designs to test drug interactions, with endpoints like combination index (CI) calculated via Chou-Talalay analysis. Researchers must also stratify patients by prior anthracycline exposure to control for confounding cardiotoxicity .

Q. How can conflicting efficacy data from pixantrone trials in solid tumors vs. hematologic malignancies be reconciled?

Tumor microenvironment differences (e.g., hypoxia, pH) may affect drug penetration and activity. Researchers should:

- Use spatial transcriptomics to map drug distribution in solid tumor biopsies vs. lymph node metastases .

- Compare topoisomerase II isoform expression (TOP2A vs. TOP2B) across cancer types, as isoform selectivity influences efficacy .

- Validate findings in organoid models that recapitulate tissue-specific stromal interactions .

Q. What methodologies are recommended for secondary analysis of pixantrone trial data?

Aggregate individual patient data (IPD) from trials like PIX301 and EXTEND to perform meta-analyses with mixed-effects models . Key variables to harmonize include:

- Prior treatment lines (e.g., rituximab-refractory status).

- Dose-intensity adjustments due to hematologic toxicity.

- Long-term cardiac follow-up data (≥5 years).

Tools like PRISMA-IPD guidelines and R packages (e.g.,

metafor) ensure reproducibility .

Methodological Frameworks

How to design a PICOT question for a study comparing pixantrone dimaleate with other salvage therapies?

- Population (P): Adults with relapsed/refractory DLBCL after ≥2 prior therapies.

- Intervention (I): Pixantrone monotherapy (150 mg/m², days 1–3, every 21 days).

- Comparison (C): Gemcitabine + oxaliplatin (GemOx regimen).

- Outcome (O): Complete remission rate at 6 cycles.

- Time (T): 12-month follow-up. This framework ensures feasibility and alignment with existing trial protocols .

Q. What statistical approaches are suitable for analyzing pixantrone’s dose-response relationships?

- Use Emax models to correlate dose with tumor size reduction.

- Apply time-to-event analysis (Cox proportional hazards) for survival endpoints.

- Address missing data via multiple imputation (e.g., MICE algorithm) in trials with high dropout rates .

Data Sources & Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.